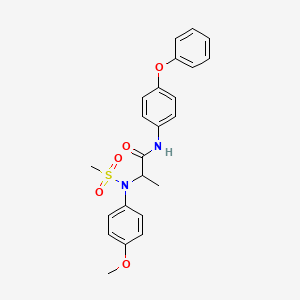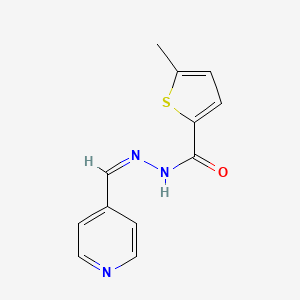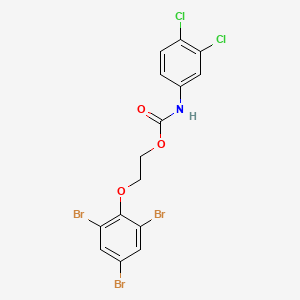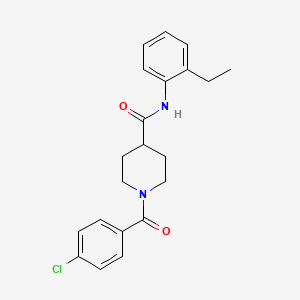
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide, also known as MSMPA, is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. MSMPA is a small molecule that has been studied for its ability to modulate biological pathways, making it a promising candidate for drug development.
Mecanismo De Acción
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide has been shown to inhibit the activity of the proteasome by binding to the active site of the complex. This results in the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and suppression of inflammatory responses. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide in lab experiments is its ability to selectively inhibit the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide. One area of interest is the development of this compound analogs with improved solubility and stability. Additionally, this compound could be studied in combination with other drugs to determine its potential for use in combination therapy. Finally, this compound could be studied in animal models of various diseases to determine its potential for use in clinical settings.
Métodos De Síntesis
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxybenzylamine with methylsulfonyl chloride to form N-(4-methoxybenzyl)methanesulfonamide. This intermediate is then reacted with 4-phenoxybenzaldehyde to form N-(4-methoxybenzyl)-N-(4-phenoxybenzyl) methanesulfonamide. Finally, this compound is reacted with L-alanine methyl ester hydrochloride and triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide has been studied for its potential use in a variety of biomedical applications. One area of research has focused on this compound's ability to inhibit the activity of the proteasome, a cellular complex that plays a critical role in the regulation of protein turnover. Proteasome inhibitors have been shown to have anticancer properties, and thus this compound has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17(25(31(3,27)28)19-11-15-20(29-2)16-12-19)23(26)24-18-9-13-22(14-10-18)30-21-7-5-4-6-8-21/h4-17H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLEZGNMWCFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)
![6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4919648.png)
![N-(4-ethoxyphenyl)-N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]nicotinamide](/img/structure/B4919677.png)

![1-[(4-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4919692.png)
![diethyl {[(2-isopropylphenyl)amino]methylene}malonate](/img/structure/B4919700.png)
![4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4919704.png)
